molecular formula C9H2F3N3O2S B12963481 5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile

5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile

Cat. No.: B12963481
M. Wt: 273.19 g/mol
InChI Key: LMTZLMIEUJWMGE-UHFFFAOYSA-N
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Description

5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile is a heterocyclic compound that contains nitrogen, sulfur, and fluorine atoms. This compound is part of the benzo[d]thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the nitro and trifluoromethyl groups enhances its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile typically involves the reaction of 2-aminobenzothiazole with suitable nitrating and trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 5-amino-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-(trifluoromethyl)benzo[d]thiazole: Similar structure but lacks the carbonitrile group.

    7-(Trifluoromethyl)benzo[d]thiazole-2-carbonitrile: Similar structure but lacks the nitro group.

Uniqueness

5-Nitro-7-(trifluoromethyl)benzo[d]thiazole-2-carbonitrile is unique due to the presence of both the nitro and trifluoromethyl groups, which enhance its reactivity and potential for diverse chemical transformations. This combination of functional groups also contributes to its distinct biological activities and applications in various fields .

Properties

Molecular Formula

C9H2F3N3O2S

Molecular Weight

273.19 g/mol

IUPAC Name

5-nitro-7-(trifluoromethyl)-1,3-benzothiazole-2-carbonitrile

InChI

InChI=1S/C9H2F3N3O2S/c10-9(11,12)5-1-4(15(16)17)2-6-8(5)18-7(3-13)14-6/h1-2H

InChI Key

LMTZLMIEUJWMGE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1C(F)(F)F)SC(=N2)C#N)[N+](=O)[O-]

Origin of Product

United States

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